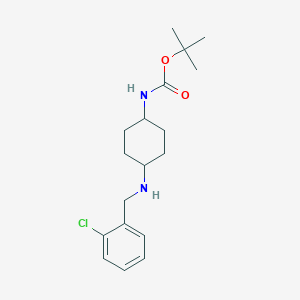
4,5-dimethoxy-2-nitro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,5-dimethoxy-2-nitro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide, also known as DPNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPNB is a member of the benzamide family of compounds and is known to exhibit a wide range of biochemical and physiological effects.
Scientific Research Applications
Crystal Structure Analysis
The compound has been used in the study of crystal structure polymorphism . It forms two different types of crystals, orange rods and yellow needles, upon photo-irradiation . This property is of interest in crystallization, phase transition, material synthesis, and the pharmaceutical industry .
Photoconversion Studies
The compound has been used in photoconversion studies . The photoinduced conversion of the aci-nitro form into the nitroso form was studied using time-resolved UV-vis spectroscopy . This research can contribute to our understanding of photochemical reactions and their applications.
Antioxidant Activity
The compound has been synthesized and analyzed for its antioxidant activity . The in vitro antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity . This could have potential applications in health and medicine.
Antibacterial Activity
In addition to its antioxidant properties, the compound has also been analyzed for its antibacterial activities . This could make it a potential candidate for the development of new antibacterial agents.
Photoremoval Studies
The compound has been used in photoremoval studies . It releases acetic acid upon photo-irradiation . This property could be useful in the development of photoresponsive materials.
Structural and Spectral Properties
The compound has been used in the investigation of structural and spectral properties . This research can contribute to the development of new materials with specific optical properties.
properties
IUPAC Name |
4,5-dimethoxy-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6/c1-28-17-11-15(16(23(26)27)12-18(17)29-2)20(25)21-13-6-5-7-14(10-13)22-9-4-3-8-19(22)24/h5-7,10-12H,3-4,8-9H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFSGQSRZCGAHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2464868.png)
![2-Phenyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]ethanesulfonamide](/img/structure/B2464869.png)


![N-[(5-methylfuran-2-yl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2464873.png)




![2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2464882.png)
![1-(2,3-dimethylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2464883.png)

